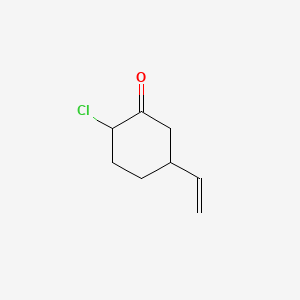

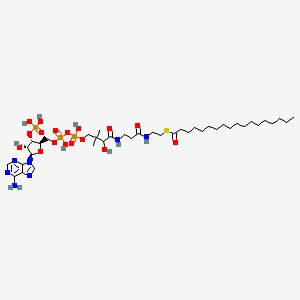

![molecular formula C57H104O6 B13832323 Triolein,[carboxyl-14c] CAS No. 67318-71-2](/img/structure/B13832323.png)

Triolein,[carboxyl-14c]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triolein, [carboxyl-14C]: is a radiolabeled compound where the carboxyl group of triolein is tagged with carbon-14, a radioactive isotope. Triolein itself is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling allows for the tracking and study of metabolic processes involving triolein in various biological systems .

准备方法

Synthetic Routes and Reaction Conditions: : Triolein can be synthesized through enzymatic esterification reactions. For instance, high-purity triolein can be prepared by Novozym 435-catalyzed esterification of glycerol and oleic acid. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, a molar ratio of glycerol to oleic acid of 1:3, and a reaction time of 8 hours . The crude product is then purified using silica gel column chromatography to achieve high purity .

Industrial Production Methods: : Industrial production of triolein typically involves the extraction of oleic acid from natural sources such as camellia seed oil, followed by esterification with glycerol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands .

化学反应分析

Types of Reactions: : Triolein undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. The oxidation of triolein can be represented by the formula: [ \text{C}{57}\text{H}{104}\text{O}_6 + 80 \text{O}_2 \rightarrow 57 \text{CO}_2 + 52 \text{H}_2\text{O} ] This reaction gives a respiratory quotient of 0.7125 .

Common Reagents and Conditions

Oxidation: Requires oxygen and typically occurs under elevated temperatures.

Hydrolysis: Catalyzed by lipases, breaking down triolein into glycerol and oleic acid.

Esterification: Involves glycerol and oleic acid in the presence of an enzyme catalyst like Novozym 435.

Major Products

Oxidation: Carbon dioxide and water.

Hydrolysis: Glycerol and oleic acid.

Esterification: Triolein.

科学研究应用

Chemistry: : Triolein, [carboxyl-14C] is used to study lipid metabolism and absorption in various organisms. It helps in understanding the biokinetics and radiation dosimetry in medical research .

Biology: : It is employed in studies involving lipid oxidation and the effects of various biological factors on lipid metabolism .

Medicine: : Used in diagnostic tests such as the fat malabsorption breath test, where the disposal of an oral [14C]-triolein load is measured to assess fat absorption efficiency .

Industry: : Triolein is used as an emulsifier, emulsifying stabilizer, and wetting agent in food and cosmetics . It is also part of novel lubricants for high-temperature drilling fluids .

作用机制

Triolein is hydrolyzed by lipoprotein lipase, releasing fatty acids at a constant rate until all triolein molecules are hydrolyzed. The enzyme’s activity is modulated by the concentration of apolipoprotein C-II, which increases the catalytic rate . This process involves the interaction of triolein with the phosphatidylcholine layer at the surface of lipid particles .

相似化合物的比较

Similar Compounds

Trilinolein: Another triglyceride derived from glycerol and linoleic acid.

Tristearin: A triglyceride derived from glycerol and stearic acid.

Tripalmitin: A triglyceride derived from glycerol and palmitic acid.

Uniqueness: : Triolein is unique due to its unsaturated fatty acid content, which imparts different physical and chemical properties compared to saturated triglycerides like tristearin and tripalmitin . Its radiolabeled form, Triolein, [carboxyl-14C], allows for detailed metabolic studies that are not possible with non-labeled compounds .

属性

CAS 编号 |

67318-71-2 |

|---|---|

分子式 |

C57H104O6 |

分子量 |

891.4 g/mol |

IUPAC 名称 |

2,3-bis[[(Z)-(114C)octadec-9-enoyl]oxy]propyl (Z)-(114C)octadec-9-enoate |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+2,56+2,57+2 |

InChI 键 |

PHYFQTYBJUILEZ-ANJTYSBLSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCC[14C](=O)OCC(O[14C](=O)CCCCCCC/C=C\CCCCCCCC)CO[14C](=O)CCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)

![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)